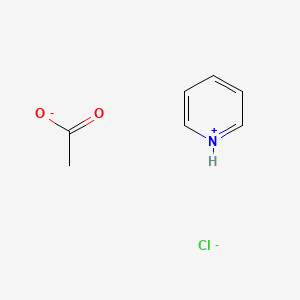

Pyridin-1-ium;acetate;chloride

Description

Pyridin-1-ium;acetate;chloride, also known as pyridinium acetate or acetic acid–pyridine (1:1) complex, is an ionic compound consisting of a pyridinium cation paired with acetate and chloride anions. Its molecular formula is C₇H₉NO₂ (molecular weight: 139.154 g/mol) . This compound is widely used in organic synthesis and as an ionic solvent due to its ability to stabilize charged intermediates. Its structure is characterized by a planar pyridinium ring protonated at the nitrogen, with acetate and chloride providing counterion balance.

Properties

CAS No. |

113742-71-5 |

|---|---|

Molecular Formula |

C7H9ClNO2- |

Molecular Weight |

174.60 g/mol |

IUPAC Name |

pyridin-1-ium;acetate;chloride |

InChI |

InChI=1S/C5H5N.C2H4O2.ClH/c1-2-4-6-5-3-1;1-2(3)4;/h1-5H;1H3,(H,3,4);1H/p-1 |

InChI Key |

CUEBGYSKAWLSBE-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[O-].C1=CC=[NH+]C=C1.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyridinium Chloride

Pyridinium chloride is typically prepared by bubbling hydrogen chloride gas through a solution of pyridine in diethyl ether. The reaction proceeds quantitatively:

$$ \text{C₅H₅N} + \text{HCl} \rightarrow \text{C₅H₅NH⁺Cl⁻} $$

Crystallization occurs spontaneously, yielding a hygroscopic solid with a melting point of 144–146°C. This method achieves near-quantitative yields due to the high acidity of HCl relative to pyridinium (pKₐ ≈ 5).

Synthesis of Pyridinium Acetate

Pyridinium acetate forms via the direct mixing of pyridine and glacial acetic acid. Despite the marginal pKₐ difference between acetic acid and protonated pyridine, equimolar reactions in anhydrous solvents like acetone or dimethylformamide produce stable pyridinium acetate. The equilibrium:

$$ \text{C₅H₅N} + \text{CH₃COOH} \rightleftharpoons \text{C₅H₅NH⁺CH₃COO⁻} $$

favors the salt in non-aqueous media, with yields exceeding 80% after recrystallization.

Challenges in Co-Protonation for Mixed Anion Systems

Simultaneous protonation by HCl and acetic acid presents thermodynamic and kinetic hurdles. In aqueous solutions, the stronger acid (HCl) dominates, preferentially forming pyridinium chloride. However, in non-polar solvents like diethyl ether, acetic acid’s lower solubility may limit its participation. A plausible pathway involves sequential addition:

- Protonate pyridine with HCl to form pyridinium chloride.

- Introduce acetate ions (e.g., via sodium acetate) to displace chloride through metathesis.

This approach remains theoretical, as no experimental reports confirm the stability of a mixed pyridinium acetate-chloride salt.

Anion Exchange Reactions

Metathesis reactions offer a potential route to incorporate both acetate and chloride into the pyridinium system. For example, treating pyridinium chloride with silver acetate could precipitate silver chloride while generating pyridinium acetate:

$$ \text{C₅H₅NH⁺Cl⁻} + \text{AgCH₃COO} \rightarrow \text{C₅H₅NH⁺CH₃COO⁻} + \text{AgCl} \downarrow $$

However, complete anion exchange typically results in a pure acetate salt. Partial exchange under controlled stoichiometry might yield a mixed anion compound, but such systems are prone to dissociation in solution.

Crystallization from Multi-Anion Solutions

Crystallizing pyridinium salts from solutions containing both chloride and acetate ions could, in principle, produce a mixed-lattice structure. For instance, dissolving pyridinium chloride and pyridinium acetate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) might enable co-crystallization. The patent literature describes analogous systems where pyridinium salts are used as intermediates in multi-step syntheses. For example, 4-(1-pyridyl)pyridinium chloride hydrochloride serves as a precursor to (4-pyridylthio)acetic acid, illustrating the feasibility of chloride-acetate interplay in specific reaction environments.

Thermodynamic and Kinetic Considerations

The stability of a mixed pyridinium acetate-chloride salt depends on lattice energy and solvation effects. Computational studies of analogous systems suggest that mixed-anion salts are disfavored unless crystal packing compensates for the entropy loss of ordering two distinct anions. Experimental data from pyridinium halide-acetate systems are absent, but studies on ammonium salts indicate that mixed salts are rare and often metastable.

Analytical Characterization Challenges

Identifying a genuine mixed salt requires advanced techniques:

- X-ray crystallography to resolve anion positions in the lattice.

- Thermogravimetric analysis (TGA) to detect stepwise decomposition corresponding to each anion.

- Ion chromatography to quantify chloride and acetate in solution. Without such evidence, claims of a mixed salt remain speculative.

Chemical Reactions Analysis

Types of Reactions

Pyridin-1-ium;acetate;chloride undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form oxidized products.

Reduction: Can be reduced using reducing agents.

Substitution: Undergoes substitution reactions where the acetate or chloride ions are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide, while substitution with alkyl halides may produce N-alkylpyridinium salts .

Scientific Research Applications

Pyridin-1-ium;acetate;chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in studies of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential antimicrobial and anticancer properties.

Industry: Utilized in the production of ionic liquids and as a stabilizer in various industrial processes

Mechanism of Action

The mechanism of action of pyridin-1-ium;acetate;chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular membranes and proteins, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Alkyl-Substituted Pyridinium Salts

Compounds with alkyl chains attached to the pyridinium ring exhibit distinct physicochemical and biological properties due to increased lipophilicity.

Key Findings :

Functionalized Pyridinium Derivatives

Substituents like carboxymethyl, cyanomethyl, or amino groups alter electronic properties and reactivity.

Key Findings :

Anion Variation in Pyridinium Salts

The choice of anion significantly impacts solubility, stability, and application.

| Compound Name | Molecular Formula | Anion(s) | Key Properties | References |

|---|---|---|---|---|

| Pyridin-1-ium acetate | C₇H₉NO₂ | Acetate | Polar solvent; stabilizes carbocations | |

| (4-Chloropyridin-1-ium-1-yl) acetate;chloride | C₇H₇Cl₂NO₂ | Acetate + chloride | Dual anions; unique ionic interactions | |

| Chlorido(2-{2-(phenylcarbamoyl)hydrazin-1-ylidene-methyl}pyridin-1-ium)gold(I) chloride | C₂₀H₁₈AuCl₂N₅O | Chloride | Coordination complex; Au(I) stabilization |

Key Findings :

Crystallographic and Structural Insights

X-ray crystallography (using SHELX software ) reveals critical structural details:

- Pyridin-1-ium acetate : Planar cation with acetate hydrogen-bonded to the pyridinium NH .

- 2-(Carboxymethyl)imidazo[1,2-a]pyridin-1-ium chloride : Carboxymethyl group forms O–H···Cl and N–H···Cl bonds, creating a 1D chain .

- 6-Amino-2-carboxypyridin-1-ium perchlorate: Asymmetric unit with perchlorate anions offsetting charge; layered packing .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing pyridin-1-ium acetate chloride complexes?

- Methodological Answer : Synthesis typically involves controlled protonation of pyridine with acetic acid to form pyridin-1-ium acetate, followed by ion exchange with chloride salts. Key parameters include stoichiometric control (e.g., 1:1 molar ratio of pyridine to acetic acid) and reaction temperature (optimized between 40–60°C to avoid decomposition). Characterization via FT-IR (to confirm NH stretching in pyridin-1-ium at ~2500 cm) and elemental analysis (to verify Cl content) is critical . Safety protocols for handling volatile pyridine derivatives must align with OSHA standards .

Q. How can hydrogen bonding interactions in pyridin-1-ium acetate chloride crystals be systematically analyzed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXTL or SHELXL for structure refinement, focusing on hydrogen bond metrics (e.g., D–H···A distances and angles). For example, in related complexes, pyridin-1-ium NH groups form hydrogen bonds with acetate oxygen (O···N distances ~2.6–2.8 Å) and chloride ions (Cl···H distances ~2.3 Å) . Pair with Hirshfeld surface analysis to quantify intermolecular interactions.

Q. What analytical techniques are suitable for quantifying acetate and chloride ions in mixed-salt systems?

- Methodological Answer : Ion chromatography (IC) with a Dionex™ IonPac™ CS21-Fast-4µm column is effective for separating quaternary amines and anions. For example, chloride can be quantified using suppressed conductivity detection (detection limit ~0.1 ppm). Acetate quantification may require UV-Vis detection at 210 nm after derivatization . Validate results with parallel NMR analysis (e.g., H NMR for acetate protons at δ 1.9–2.1 ppm) .

Advanced Research Questions

Q. How can SHELXL refinement resolve discrepancies in crystallographic data for pyridin-1-ium chloride derivatives?

- Methodological Answer : SHELXL’s restraints and constraints functions (e.g., DFIX, DANG) can correct geometric outliers in hydrogen bonding or ionic radii mismatches. For example, in a gold(I) complex with pyridin-1-ium ligands, anisotropic displacement parameters (ADPs) for chloride ions were refined using ISOR restraints to address thermal motion artifacts . Cross-validate with the Cambridge Structural Database (CSD) to identify atypical bond lengths .

Q. What computational approaches predict the stability of pyridin-1-ium acetate chloride in aqueous solutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model solvation energies and proton-transfer equilibria. For instance, pyridin-1-ium’s pKa (~5.2) and acetate’s pKa (~4.76) influence ion pairing in solution. Molecular dynamics (MD) simulations with explicit water molecules (TIP3P model) can further assess chloride ion mobility .

Q. How do steric effects in pyridin-1-ium derivatives impact their coordination chemistry with transition metals?

- Methodological Answer : Steric hindrance from methyl or aryl substituents on pyridin-1-ium can alter metal-ligand bond angles and redox properties. For example, in gold(I) complexes, bulky ligands reduce chloride ion accessibility, shifting reduction potentials by 50–100 mV. Cyclic voltammetry (CV) and X-ray absorption spectroscopy (XAS) are recommended to correlate structure with electronic behavior .

Data Contradiction and Validation

Q. How to address conflicting reports on the thermal stability of pyridin-1-ium acetate chloride?

- Methodological Answer : Thermogravimetric analysis (TGA) under inert atmosphere (N) can resolve discrepancies. For instance, decomposition onset temperatures vary with hydration states (anhydrous vs. hydrated forms). Pair with differential scanning calorimetry (DSC) to identify endothermic peaks corresponding to acetate decarboxylation (~200–250°C) . Cross-reference with SC-XRD data to confirm crystallinity loss .

Q. What validation protocols ensure reproducibility in crystallographic studies of ionic pyridin-1-ium complexes?

- Methodological Answer : Adopt the CIF validation workflow from the Cambridge Structural Database (CSD). Key checks include:

- PLATON alerts for missed symmetry elements.

- CHECKCIF for ADP ratios and hydrogen bond geometry outliers.

- SHELXL R/wR convergence criteria (<5% for high-resolution data) .

Safety and Handling

Q. What are the critical safety considerations for handling pyridin-1-ium chloride in aqueous reactions?

- Methodological Answer : Pyridin-1-ium chloride is hygroscopic and releases HCl vapors upon decomposition. Use fume hoods with HEPA filters and wear acid-resistant gloves (e.g., nitrile). Emergency protocols include neutralization spills with sodium bicarbonate and immediate eye irrigation (15+ minutes with saline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.